3,5-Dibromo-4-isobutoxypyridine
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Overview
Description
3,5-Dibromo-4-isobutoxypyridine is an organic compound with the molecular formula C9H11Br2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms at the 3rd and 5th positions and an isobutoxy group at the 4th position on the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-isobutoxypyridine typically involves the bromination of 4-isobutoxypyridine. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the process likely involves large-scale bromination reactions with appropriate safety and environmental controls to handle bromine and other reagents .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-isobutoxypyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives .
Scientific Research Applications
3,5-Dibromo-4-isobutoxypyridine has several applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-hydroxybenzaldehyde: Another brominated compound with similar bromine substitution patterns.
3,5-Dibromo-4-iodopyridine: A halogenated pyridine derivative with iodine instead of an isobutoxy group.
Uniqueness
3,5-Dibromo-4-isobutoxypyridine is unique due to the presence of the isobutoxy group, which can influence its reactivity and interactions compared to other similar compounds. This structural feature can make it more suitable for specific applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C9H11Br2NO |
---|---|
Molecular Weight |
309.00 g/mol |
IUPAC Name |
3,5-dibromo-4-(2-methylpropoxy)pyridine |
InChI |
InChI=1S/C9H11Br2NO/c1-6(2)5-13-9-7(10)3-12-4-8(9)11/h3-4,6H,5H2,1-2H3 |
InChI Key |
PVDPAGZYGIUNQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=NC=C1Br)Br |
Origin of Product |
United States |
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